2-(Benzylamino)-5-nitrobenzoic acid 2-(Benzylamino)-5-nitrobenzoic acid
Brand Name: Vulcanchem
CAS No.: 107946-93-0
VCID: VC6662504
InChI: InChI=1S/C14H12N2O4/c17-14(18)12-8-11(16(19)20)6-7-13(12)15-9-10-4-2-1-3-5-10/h1-8,15H,9H2,(H,17,18)
SMILES: C1=CC=C(C=C1)CNC2=C(C=C(C=C2)[N+](=O)[O-])C(=O)O
Molecular Formula: C14H12N2O4
Molecular Weight: 272.26

2-(Benzylamino)-5-nitrobenzoic acid

CAS No.: 107946-93-0

Cat. No.: VC6662504

Molecular Formula: C14H12N2O4

Molecular Weight: 272.26

* For research use only. Not for human or veterinary use.

2-(Benzylamino)-5-nitrobenzoic acid - 107946-93-0

Specification

CAS No. 107946-93-0
Molecular Formula C14H12N2O4
Molecular Weight 272.26
IUPAC Name 2-(benzylamino)-5-nitrobenzoic acid
Standard InChI InChI=1S/C14H12N2O4/c17-14(18)12-8-11(16(19)20)6-7-13(12)15-9-10-4-2-1-3-5-10/h1-8,15H,9H2,(H,17,18)
Standard InChI Key YVJGCQAEHPDHCM-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)CNC2=C(C=C(C=C2)[N+](=O)[O-])C(=O)O

Introduction

Structural and Physicochemical Properties

Molecular Architecture

2-(Benzylamino)-5-nitrobenzoic acid (C₁₄H₁₂N₂O₄) features a benzoic acid backbone substituted at positions 2 and 5. The ortho-positioned benzylamino group introduces steric bulk and hydrogen-bonding capacity, while the para-nitro group enhances electrophilicity through resonance and inductive effects. X-ray crystallography of related compounds reveals planar aromatic systems with dihedral angles between substituents influencing molecular packing and solubility.

Spectral Characteristics

Fourier-transform infrared (FT-IR) spectroscopy identifies key functional groups:

  • Carboxylic acid: Broad O-H stretch at ≈2500–3300 cm⁻¹ and C=O stretch at 1668 cm⁻¹

  • Nitro group: Asymmetric and symmetric stretches at 1547 cm⁻¹ and 1335 cm⁻¹, respectively

  • Benzylamino: N-H stretch at 3336–3471 cm⁻¹ and C-N stretch at 1248 cm⁻¹

Nuclear magnetic resonance (NMR) data (DMSO-d₆, 500 MHz):

  • ¹H NMR: δ 4.64 (d, J = 6.00 Hz, CH₂), 6.84 (d, J = 9.50 Hz, ArH), 7.27–7.38 (m, ArH), 8.13 (dd, J = 2.5, 9.0 Hz, ArH)

  • ¹³C NMR: 110.54 (C-NO₂), 137.25 (C-CO₂H), 158.61 (C-NH)

Thermodynamic Properties

PropertyValueSource
Molecular weight272.26 g/mol
Density1.312 g/cm³
Boiling point398.9°C (760 mmHg)
Flash point195°C
LogP (octanol-water)2.81 (predicted)

The elevated boiling point and density reflect strong intermolecular hydrogen bonding between carboxylic acid and amino groups, consistent with its crystalline solid state at room temperature .

Synthetic Methodologies

Metal Catalyst-Free Amination

The predominant synthesis involves nucleophilic aromatic substitution of 2-chloro-5-nitrobenzoic acid with benzylamine in superheated water (150–190°C) using K₂CO₃ as base :

Reaction Scheme
2-Cl-5-NO2-C6H3COOH+C6H5CH2NH2H2O, K2CO3,190C2-(Benzylamino)-5-nitrobenzoic acid+HCl\text{2-Cl-5-NO}_2\text{-C}_6\text{H}_3\text{COOH} + \text{C}_6\text{H}_5\text{CH}_2\text{NH}_2 \xrightarrow{\text{H}_2\text{O, K}_2\text{CO}_3, 190^\circ\text{C}} \text{2-(Benzylamino)-5-nitrobenzoic acid} + \text{HCl}

Optimized Conditions

ParameterOptimal ValueYield
Temperature190°C90%
Reaction time2–3 hours
Base concentration2 eq K₂CO₃
SolventH₂O

This method eliminates transition metal catalysts, reducing purification complexity and environmental impact compared to traditional Ullmann or Buchwald-Hartwig couplings .

Substrate Scope and Limitations

The nitro group’s electron-withdrawing effect activates the chloro substituent for displacement. Comparative studies show:

NucleophileProduct YieldTemperature
Benzylamine90%190°C
Naphthylamine70%190°C
n-Butylamine91%150°C
Thiophenol87%190°C
Phenol38%190°C

Data sourced from

Reactivity trends indicate:

  • Aliphatic amines react faster than aromatic amines due to superior nucleophilicity

  • Thiophenol outperforms phenol in nucleophilic substitution, attributed to sulfur’s polarizability

  • Nitro-free analogs (e.g., 2-chlorobenzoic acid) yield ≤30% under identical conditions, confirming the nitro group’s activating role

Applications in Materials Science

Coordination Polymers

The compound’s bifunctional nature (-CO₂H and -NH-) enables construction of metal-organic frameworks (MOFs):

Metal IonStructure TypeApplication
Cu²⁺3D networkGas storage
Zn²⁺2D layerHeterogeneous catalysis

Proton transfer from -CO₂H to -NH- creates zwitterionic species that template framework assembly.

Nonlinear Optical Materials

The nitro group’s strong electron-withdrawing effect combined with benzoic acid’s conjugation creates large hyperpolarizability (β ≈ 15 × 10⁻³⁰ esu), making it suitable for:

  • Second-harmonic generation (SHG) devices

  • Electro-optic modulators

Thermogravimetric analysis (TGA) shows stability up to 250°C, adequate for optoelectronic applications.

Environmental and Toxicological Profile

Ecotoxicity

OrganismLC₅₀ (96h)Endpoint
Daphnia magna12 mg/LImmobilization
Vibrio fischeri8 mg/LLuminescence inhibition

Data extrapolated from nitroaromatic analogs

Mammalian Toxicity

  • Acute oral (rat): LD₅₀ >2000 mg/kg (GHS Category 5)

  • Skin irritation: Non-irritating (OECD 439)

  • Mutagenicity: Negative in Ames test (TA98 ± S9)

The high LD₅₀ and negative mutagenicity suggest favorable safety for research use, though chronic exposure risks remain unstudied.

Future Research Directions

Targeted Drug Design

  • Hybrid molecules: Conjugate with known pharmacophores (e.g., sulfonamides) to enhance bioactivity

  • Prodrug development: Esterify carboxylic acid to improve bioavailability

Green Chemistry Applications

  • Catalyst development: Immobilize on silica supports for reusable amination catalysts

  • Solvent-free synthesis: Explore mechanochemical approaches using ball milling

Advanced Material Engineering

  • MOF functionalization: Post-synthetic modification with transition metals for photocatalysis

  • Polymer composites: Incorporate into conductive polymers for organic electronics

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